1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine
Description
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is a structurally unique amine characterized by a cyclopropyl group attached to the amine-bearing carbon and a 4-methylphenyl substituent on the adjacent carbon of the ethanamine backbone. Its molecular formula is C₁₂H₁₇N, with a calculated molecular weight of 175.27 g/mol. The cyclopropyl moiety introduces steric and electronic effects, while the 4-methylphenyl group contributes aromaticity and hydrophobicity.
Properties
IUPAC Name |
1-cyclopropyl-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11-12H,6-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZUWJSINYIGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine typically involves:
- Condensation reactions : Combining cyclopropyl derivatives with substituted phenyl compounds.
- Reduction steps : Converting intermediates (e.g., imines or ketones) to amines.
- Purification techniques : Crystallization or chromatography for isolating the desired product.
Scalable Synthesis Using Cyclopropyl Methyl Ketone
A scalable method for synthesizing non-racemic 1-cyclopropyl alkylamines has been developed using inexpensive starting materials such as cyclopropyl methyl ketone and (S)-α-phenylethylamine. This method includes:
-
- The intermediate imine is reduced to form a secondary amine using hydrogenation or other reduction methods.
This method is well-suited for large-scale production due to its simplicity and cost-effectiveness.
Use of Chiral Sulfinamide
Another route involves the reaction of cyclopropanecarbaldehyde with chiral sulfinamide:
- Formation of Chiral Intermediate :
- Cyclopropanecarbaldehyde reacts with chiral sulfinamide to form an imine.
This approach is advantageous for producing optically active compounds but requires low-temperature conditions and purification by flash chromatography.
Protecting Group Strategy
In certain methods, protecting groups are used to enhance selectivity during synthesis:
- Protecting Group Removal :
- Protecting groups are removed using hydrogen and catalysts like palladium or platinum.
This strategy ensures high yields and minimizes side reactions.
Purification by Salt Formation
To increase optical purity, the amine can be converted into mandelic acid salts:
- Regeneration of Free Base :
- The salt is treated with aqueous NaOH to regenerate the free amine.
This step enhances enantiomeric purity and is particularly useful for pharmaceutical applications.
Summary Table of Key Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Scalable Synthesis | Condensation → Reduction → Debenzylation | Cost-effective, scalable | Requires Lewis acids |
| Chiral Sulfinamide Route | Imine formation → Reduction | High optical purity | Low temperature required |
| Protecting Group Strategy | Condensation → Protecting group removal | High selectivity | Requires additional steps |
| Purification via Salt Formation | Salt formation → Regeneration | Enhanced optical purity | Additional purification needed |
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, modulating biological activity and influencing various pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents modulate electronic properties, affecting reactivity and solubility. For example, methoxy groups enhance solubility in polar solvents compared to hydrophobic methyl groups .
Biological Activity
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is an organic compound notable for its unique structure, which includes a cyclopropyl group, an ethanamine backbone, and a 4-methylphenyl substituent. This compound has garnered attention in neuropharmacology due to its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications in mood disorders and neurodegenerative diseases.
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- CAS Number : 56595-02-9
The structural characteristics of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Neurotransmitter Interaction
Research indicates that 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine exhibits significant activity at serotonin and dopamine receptors. These interactions suggest potential psychotropic effects, which could be beneficial in treating conditions like depression and anxiety. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological investigation.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that compounds with similar structures to 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine showed varying affinities for serotonin receptors, which are implicated in mood regulation. This suggests that the compound may also exhibit similar properties, warranting further exploration in clinical settings.
-
Cytotoxicity Assessments :
- Preliminary cytotoxicity studies indicated that derivatives of this compound could affect cancer cell lines, although specific data on 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine remains limited. Comparative analyses with other amines revealed that structural modifications significantly influence biological activity .
- Pharmacological Potential :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine | Similar cyclopropyl and ethanamine | Different phenyl substitution leading to varied properties |
| 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol | Hydroxyl group instead of amine | Exhibits different reactivity due to alcohol functionality |
| 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one | Ketone instead of amine | Exhibits different reactivity due to carbonyl group |
This table illustrates how minor structural changes can lead to significant differences in biological activity and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
